molecular formula C15H15F3N4O2S B11490597 methyl 4-(dimethylamino)-6-methyl-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate

methyl 4-(dimethylamino)-6-methyl-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate

Cat. No.: B11490597
M. Wt: 372.4 g/mol
InChI Key: FVPZWHPIHXFKKV-UHFFFAOYSA-N
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Description

Methyl 4-(dimethylamino)-6-methyl-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a trifluoromethyl group, a dimethylamino group, and a benzothiazole moiety. It is of significant interest in the fields of medicinal chemistry and agrochemicals due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(dimethylamino)-6-methyl-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring.

    Introduction of the Triazine Ring: The benzothiazole intermediate is then reacted with cyanuric chloride under basic conditions to introduce the triazine ring.

    Functionalization: The resulting intermediate is further functionalized by introducing the dimethylamino and trifluoromethyl groups through nucleophilic substitution reactions.

    Esterification: Finally, the carboxylate group is introduced via esterification with methanol.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazine ring, resulting in the formation of amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted triazine derivatives.

Scientific Research Applications

Methyl 4-(dimethylamino)-6-methyl-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: The compound is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit specific biological pathways in plants.

Mechanism of Action

The mechanism of action of methyl 4-(dimethylamino)-6-methyl-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, inhibiting their function. For example, in plants, it may inhibit photosystem II, leading to the disruption of photosynthesis and plant growth.

Comparison with Similar Compounds

    2-Benzylamino-4-methyl-6-trifluoromethyl-1,3,5-triazine: This compound shares the triazine core and trifluoromethyl group but differs in the presence of a benzylamino group instead of a dimethylamino group.

    6-Ethoxy-4-(2-morpholin-4-ylethyl)-2-(propan-2-yl)-1,3,5-triazine-2,4-diamine: This compound has a similar triazine core but different substituents, leading to different biological activities.

Uniqueness: Methyl 4-(dimethylamino)-6-methyl-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the dimethylamino group contributes to its reactivity and potential biological activity.

Properties

Molecular Formula

C15H15F3N4O2S

Molecular Weight

372.4 g/mol

IUPAC Name

methyl 4-(dimethylamino)-6-methyl-2-(trifluoromethyl)-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate

InChI

InChI=1S/C15H15F3N4O2S/c1-8-6-5-7-9-10(8)22-12(21(2)3)19-14(11(23)24-4,15(16,17)18)20-13(22)25-9/h5-7H,1-4H3

InChI Key

FVPZWHPIHXFKKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC3=NC(N=C(N23)N(C)C)(C(=O)OC)C(F)(F)F

Origin of Product

United States

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